4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a chromenone structure
Preparation Methods
The synthesis of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 6,7-dimethyl-2H-chromen-2-one with a piperazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromenone structure can be reduced to a dihydro derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and chromenone-based molecules. Compared to these compounds, 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- 1-(2-hydroxyethyl)piperazine
- Piperazine-2-one
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-9-16-15(11-18(22)23-17(16)10-14(13)2)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDTVDCLITNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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